Cas no 400-75-9 (1-Iodo-4-nitro-2-(trifluoromethyl)benzene)
1-Iodo-4-nitro-2-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Iodo-4-nitro-2-(trifluoromethyl)benzene
- 2-IODO-5-NITROBENZOTRIFLUORIDE
- Benzene,1-iodo-4-nitro-2-(trifluoromethyl)-
- 1-iodo-4-nitro-2-trifluoromethylbenzene
- 1-Jod-4-nitro-2-trifluormethyl-benzol
- 4-Iodo-3-trifluoromethyl-nitrobenzene
- WT2194
- WT437
- 4-Iodo-3-trifluoromethylnitrobenzene
- FT-0718085
- 4-iodo-3-trifluoromethyl-nitro-benzene
- MFCD09800734
- AKOS017344768
- DTXSID80598238
- EN300-68478
- 1-iodo-4-nitro-2-trifluoromethyl-benzene
- 4-iodo-3-(trifluoromethyl)nitrobenzene
- AKOS005216465
- CS-0060326
- AS-33183
- SCHEMBL1408443
- Z1094911016
- 400-75-9
- 2-(TRIFLUOROMETHYL)-1-IODO-4-NITROBENZENE
- 1-iodo-4-nitro-2(trifluoromethyl)benzene
- 14692-23-0
- DB-293179
- 1-iodo-4-nitro-2-(trifluoromethyl)benzene;4-iodo-3-(trifluoromethyl)nitrobenzene;
- DTXCID00548997
-
- MDL: MFCD09800734
- Inchi: 1S/C7H3F3INO2/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)11/h1-3H
- InChI Key: HUFFQIQKEINJNA-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C=C1C(F)(F)F)[N+](=O)[O-]
Computed Properties
- Exact Mass: 316.91600
- Monoisotopic Mass: 316.916
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8A^2
- XLogP3: 3.3
Experimental Properties
- Density: 2.020±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 82 ºC
- Boiling Point: 273.9±40.0 ºC (760 Torr),
- Flash Point: 119.4±27.3 ºC,
- Solubility: Almost insoluble (0.086 g/l) (25 º C),
- PSA: 45.82000
- LogP: 3.74140
1-Iodo-4-nitro-2-(trifluoromethyl)benzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Iodo-4-nitro-2-(trifluoromethyl)benzene Pricemore >>
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1-Iodo-4-nitro-2-(trifluoromethyl)benzene Suppliers
1-Iodo-4-nitro-2-(trifluoromethyl)benzene Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 1-Iodo-4-nitro-2-(trifluoromethyl)benzene
Recent Advances in the Application of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS: 400-75-9) in Chemical Biology and Pharmaceutical Research
1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS: 400-75-9) is a versatile chemical intermediate that has garnered significant attention in recent years due to its unique structural properties and wide-ranging applications in chemical biology and pharmaceutical research. This compound, characterized by the presence of an iodine atom, a nitro group, and a trifluoromethyl group on a benzene ring, serves as a critical building block in the synthesis of various bioactive molecules. Its electron-withdrawing groups make it particularly useful in nucleophilic aromatic substitution reactions, enabling the construction of complex molecular architectures.
Recent studies have highlighted the role of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene in the development of novel pharmaceuticals, particularly in the areas of oncology and infectious diseases. For instance, researchers have utilized this compound as a key intermediate in the synthesis of trifluoromethyl-containing drugs, which are known for their enhanced metabolic stability and bioavailability. The trifluoromethyl group, in particular, has been shown to improve the binding affinity of drug candidates to their target proteins, making it a valuable moiety in drug design.
In addition to its pharmaceutical applications, 1-Iodo-4-nitro-2-(trifluoromethyl)benzene has also been employed in chemical biology as a probe for studying protein-ligand interactions. The iodine atom in the compound can be readily replaced via radioiodination, enabling the preparation of radiolabeled derivatives for use in positron emission tomography (PET) imaging. This has opened new avenues for the non-invasive visualization of biological processes and the development of diagnostic tools.
One of the most notable recent advancements involves the use of this compound in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes involved in signal transduction pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have successfully incorporated 1-Iodo-4-nitro-2-(trifluoromethyl)benzene into the scaffold of kinase inhibitors, resulting in compounds with improved selectivity and potency. These findings have been published in high-impact journals, underscoring the compound's importance in medicinal chemistry.
Despite its utility, challenges remain in the handling and storage of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene due to its sensitivity to light and moisture. Recent studies have focused on developing more stable derivatives and optimizing synthetic protocols to enhance its practicality in large-scale production. Advances in green chemistry have also led to the exploration of eco-friendly methods for its synthesis, reducing the environmental impact of its production.
In conclusion, 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS: 400-75-9) continues to be a valuable tool in chemical biology and pharmaceutical research. Its unique structural features and versatility make it indispensable for the development of new drugs and diagnostic agents. Ongoing research is expected to further expand its applications, particularly in the fields of targeted therapy and molecular imaging. As the scientific community continues to explore its potential, this compound is likely to remain at the forefront of innovation in the life sciences.
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